molecular formula C27H29N5O2 B11329712 4-[2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)ethyl]-2-ethoxyphenyl ethyl ether

4-[2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)ethyl]-2-ethoxyphenyl ethyl ether

Cat. No.: B11329712
M. Wt: 455.6 g/mol
InChI Key: WRVDQUKNSGHQPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)ethyl]-2-ethoxyphenyl ethyl ether is a complex organic compound that belongs to the class of pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)ethyl]-2-ethoxyphenyl ethyl ether involves multiple steps, starting from the appropriate pyrimidine and triazole precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Mechanism of Action

The mechanism of action of 4-[2-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)ethyl]-2-ethoxyphenyl ethyl ether involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, this compound can disrupt the cell cycle and induce apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .

Properties

Molecular Formula

C27H29N5O2

Molecular Weight

455.6 g/mol

IUPAC Name

10-[2-(3,4-diethoxyphenyl)ethyl]-11,12-dimethyl-4-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C27H29N5O2/c1-5-33-22-13-12-20(16-23(22)34-6-2)14-15-31-19(4)18(3)24-26(31)28-17-32-27(24)29-25(30-32)21-10-8-7-9-11-21/h7-13,16-17H,5-6,14-15H2,1-4H3

InChI Key

WRVDQUKNSGHQPW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CC=C5)C)C)OCC

Origin of Product

United States

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